N2-Methylthiazole-2,4-diamine
Overview
Description
N2-Methylthiazole-2,4-diamine is a heterocyclic compound characterized by a thiazole ring substituted with a methyl group at the nitrogen atom and amino groups at positions 2 and 4.
Mechanism of Action
Target of Action
N2-Methylthiazole-2,4-diamine is a derivative of thiazole, a class of heterocyclic compounds . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects Thiazole derivatives are known to interact with various targets, depending on the substituents on the thiazole ring .
Mode of Action
For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, depending on their specific targets and mode of action .
Result of Action
Thiazole derivatives are known to have various biological effects, depending on their specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
N2-Methylthiazole-2,4-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, altering the protein’s conformation and activity. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns . This modulation can result in altered cellular functions, such as increased or decreased cell proliferation, apoptosis, or differentiation. Understanding these cellular effects is essential for developing potential therapeutic strategies involving this compound.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity . This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are key to understanding how the compound exerts its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure resulting in altered cellular responses. These temporal effects are crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At high doses, toxic or adverse effects can occur, including cellular damage or organ toxicity. Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism. These interactions are important for understanding the compound’s role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with specific transporters or binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and efficacy. Understanding the transport and distribution mechanisms is essential for developing effective delivery strategies for this compound.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Methylthiazole-2,4-diamine typically involves the reaction of 2-amino-4-methylthiazole with suitable reagents. One common method includes the reaction of 2-amino-4-methylthiazole with methyl iodide in the presence of a base such as potassium carbonate, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as solvent extraction, distillation, and crystallization to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: N2-Methylthiazole-2,4-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Various halogenated compounds, acids, or bases; reactions are carried out under controlled temperatures and pH conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with different functional groups.
Scientific Research Applications
N2-Methylthiazole-2,4-diamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
N2-Methylthiazole-2,4-diamine can be compared with other thiazole derivatives:
Properties
IUPAC Name |
2-N-methyl-1,3-thiazole-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-6-4-7-3(5)2-8-4/h2H,5H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHBYRXKAZUUMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307608 | |
Record name | N2-Methyl-2,4-thiazolediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-91-5 | |
Record name | N2-Methyl-2,4-thiazolediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-Methyl-2,4-thiazolediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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